molecular formula C17H16ClFN2O2S2 B3412438 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 932992-43-3

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B3412438
CAS No.: 932992-43-3
M. Wt: 398.9 g/mol
InChI Key: FYKUFYLYXQHTQZ-UHFFFAOYSA-N
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Description

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiadiazine core, a propyl group, and a sulfanyl linkage to a chlorofluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazine ring.

    Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions, often using propyl halides in the presence of a base.

    Attachment of the Chlorofluorophenyl Group: This step involves the nucleophilic substitution reaction where the chlorofluorophenyl group is attached to the benzothiadiazine core via a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorofluorophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced chlorofluorophenyl derivatives.

    Substitution: Substituted benzothiadiazine derivatives.

Scientific Research Applications

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoroanisole: A related compound with a similar chlorofluorophenyl group but different core structure.

    3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: Another compound with a chlorofluorophenyl group but different functional groups and core structure.

Uniqueness

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its combination of a benzothiadiazine core, a propyl group, and a sulfanyl linkage to a chlorofluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2S2/c1-2-10-21-15-8-3-4-9-16(15)25(22,23)20-17(21)24-11-12-13(18)6-5-7-14(12)19/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKUFYLYXQHTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Reactant of Route 2
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Reactant of Route 3
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Reactant of Route 4
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Reactant of Route 5
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Reactant of Route 6
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

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